2-Methoxyphenyl-(5-methyl-2-furyl)methanol
Description
Significance of Furan-Containing Methanol (B129727) Derivatives in Chemical Synthesis and Natural Products
Furan-containing methanol derivatives are a class of organic compounds that feature a furan (B31954) ring appended with a hydroxymethyl group. This structural motif is a cornerstone in both chemical synthesis and the chemistry of natural products. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, imparts unique reactivity and electronic properties to the molecules in which it is found. nih.govslideshare.net
In chemical synthesis, furan derivatives serve as versatile building blocks. nih.gov They can be readily functionalized and participate in a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. nih.gov For instance, furfuryl alcohol (2-furanmethanol) and its derivatives are utilized in the production of resins, polymers, and as reactive diluents for other resin systems. atamanchemicals.com The reactivity of the furan ring allows for its conversion into other cyclic and acyclic structures, highlighting its role as a flexible synthon. nih.gov
The significance of furan-containing compounds is further underscored by their widespread presence in nature and their diverse biological activities. researchgate.net Many natural products incorporating the furan nucleus exhibit interesting pharmacological properties. slideshare.net For example, various furan derivatives have been investigated for their potential as therapeutic agents. nih.gov The incorporation of a furan moiety is a recognized strategy in drug discovery, with such compounds being explored for a range of medicinal applications. slideshare.net
The table below provides examples of simple furan-containing methanol derivatives and their relevance.
| Compound Name | CAS Number | Molecular Formula | Significance |
| 2-Furanmethanol | 98-00-0 | C₅H₆O₂ | Industrial chemical, used in resin production, considered a green chemical. atamanchemicals.com |
| (5-Methyl-2-furyl)methanol | 3857-25-8 | C₆H₈O₂ | Found in various natural products and used as a flavoring agent. sigmaaldrich.comthegoodscentscompany.comnih.gov |
Importance of Substituted Phenol (B47542) and Ether Moieties in Advanced Organic Structures
The 2-methoxyphenyl group present in the target molecule is a specific example of a substituted phenol ether moiety. Substituted phenols and their corresponding ethers are fundamental components in a vast array of advanced organic structures, with significant implications in medicinal chemistry and materials science.
The substitution pattern on the aromatic ring of a phenol or phenyl ether profoundly influences its chemical and physical properties. The 2-methoxy group (an ortho-methoxy substituent) can engage in intramolecular hydrogen bonding and exert steric and electronic effects that modulate the reactivity and conformation of the molecule. This level of control is crucial in the design of molecules with specific functions.
In the context of bioactive molecules, the 2-methoxyphenyl moiety and related structures are found in numerous compounds with diverse pharmacological activities. For instance, derivatives of 2-methoxyphenol have been synthesized and evaluated for their antioxidant properties. researchgate.net The presence of the methoxy (B1213986) group can enhance the stability and bioavailability of a drug molecule. Furthermore, the 2-methoxyphenyl group is a key structural feature in ligands for various biological targets, such as the 5-HT1A receptor. nih.gov The synthesis of Schiff base compounds from precursors containing the 2-methoxy-4-substituted phenol structure has also been explored for their potential antioxidant activities. atlantis-press.com Additionally, 4-substituted-2-methoxyphenols serve as building blocks for new bioactive natural-like compounds. researchgate.net
The development of synthetic methodologies to introduce and modify substituted phenol and ether groups is an active area of research. For example, palladium-catalyzed reactions have been developed for the synthesis of coumarins from 2-methoxy benzoyl chlorides, demonstrating the utility of this structural unit in constructing complex heterocyclic systems. acs.org
Contextualizing 2-Methoxyphenyl-(5-methyl-2-furyl)methanol within Relevant Chemical Scaffolds and Heterocyclic Chemistry
This compound, with the CAS number 356554-08-0, represents a confluence of the structural features discussed in the preceding sections. sigmaaldrich.com It is a diaryl-like methanol derivative where one aryl group is a substituted phenyl ether and the other is a substituted furan. This specific combination of a furan ring and a methoxyphenyl group linked by a methanol bridge places it within a class of compounds with potential for interesting chemical and biological properties.
The synthesis of structurally related compounds provides a framework for understanding the potential synthetic routes to and applications of this compound. For instance, the total synthesis of 5-(5-ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde and its corresponding methanol derivative has been reported, highlighting a pathway to connect a substituted methoxyphenyl ring to a furan core. researchgate.net This suggests that the target molecule could be prepared through the coupling of a 2-methoxyphenyl organometallic reagent with a suitable 5-methyl-2-furaldehyde derivative, followed by reduction of the resulting ketone.
The table below details the chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2-methoxyphenyl)(5-methyl-2-furyl)methanol | sigmaaldrich.com |
| CAS Number | 356554-08-0 | sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₄O₃ | sigmaaldrich.com |
| Molecular Weight | 218.25 g/mol | sigmaaldrich.com |
| InChI Key | OZVQBCQBGGUCBP-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQBCQBGGUCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxyphenyl 5 Methyl 2 Furyl Methanol and Analogous Structures
Direct Synthetic Approaches to Diaryl(heteroaryl)methanols
Direct synthetic methods for diaryl(heteroaryl)methanols typically involve the creation of the pivotal carbon-carbon bond at the carbinol center or the reduction of a corresponding ketone. These approaches are often convergent and efficient, making them attractive for laboratory and industrial-scale synthesis.
Organometallic Reagent Mediated Additions to Carbonyl Compounds
A cornerstone of C-C bond formation, the addition of organometallic reagents to carbonyl compounds, stands as a primary method for synthesizing diaryl(heteroaryl)methanols. This strategy can be envisioned through two principal disconnection pathways for 2-methoxyphenyl-(5-methyl-2-furyl)methanol: the addition of a 2-methoxyphenyl organometallic species to 5-methyl-2-furaldehyde, or the addition of a 5-methyl-2-furyl organometallic species to 2-methoxybenzaldehyde.
Grignard Reagents: The Grignard reaction, utilizing organomagnesium halides, is a robust and widely employed method. For the synthesis of the target molecule, 2-methoxyphenylmagnesium bromide could be added to 5-methyl-2-furaldehyde. Conversely, 5-methyl-2-furylmagnesium bromide could be reacted with 2-methoxybenzaldehyde. The choice of route may depend on the commercial availability and stability of the starting materials.
Organolithium Reagents: Organolithium reagents offer a more reactive alternative to Grignard reagents and are particularly useful when the Grignard reaction is sluggish. 2-Methoxyphenyllithium, which can be prepared from 2-bromoanisole via lithium-halogen exchange, would readily add to 5-methyl-2-furaldehyde. Similarly, 5-methyl-2-furyllithium, accessible through the deprotonation of 2-methylfuran with a strong base like n-butyllithium, would react efficiently with 2-methoxybenzaldehyde.
| Organometallic Reagent | Carbonyl Compound | General Reaction Conditions |
|---|---|---|
| 2-Methoxyphenylmagnesium bromide | 5-Methyl-2-furaldehyde | Anhydrous ether or THF, room temperature |
| 5-Methyl-2-furylmagnesium bromide | 2-Methoxybenzaldehyde | Anhydrous ether or THF, room temperature |
| 2-Methoxyphenyllithium | 5-Methyl-2-furaldehyde | Anhydrous ether or THF, low temperature (e.g., -78 °C) |
| 5-Methyl-2-furyllithium | 2-Methoxybenzaldehyde | Anhydrous ether or THF, low temperature (e.g., -78 °C) |
Reductions of Ketone Precursors
An alternative direct approach involves the reduction of a ketone precursor, in this case, 2-methoxyphenyl-(5-methyl-2-furyl)ketone. This ketone can be synthesized via Friedel-Crafts acylation of 2-methylfuran with 2-methoxybenzoyl chloride or through other ketone synthesis methodologies. Once the ketone is obtained, a variety of reducing agents can be employed to yield the desired secondary alcohol.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is often a clean and efficient method, with water being the only byproduct. The selectivity of the reduction can sometimes be a challenge if other reducible functional groups are present in the molecule.
Chemical Reduction: A vast array of chemical reducing agents can be utilized for the transformation of ketones to secondary alcohols.
Sodium borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is generally chemoselective for aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than sodium borohydride, capable of reducing a wider range of functional groups. It must be used in anhydrous aprotic solvents like diethyl ether or THF.
Diisobutylaluminium hydride (DIBAL-H): A versatile reducing agent, the reactivity of which can be tuned by controlling the reaction temperature.
| Reducing Agent | Solvent | General Reaction Conditions |
|---|---|---|
| H₂/Pd, Pt, or Ni | Ethanol, Ethyl acetate (B1210297) | Atmospheric or elevated pressure |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether, THF | 0 °C to room temperature |
| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene, Dichloromethane | Low temperature (e.g., -78 °C) |
Strategic Elaboration from Precursors with Furan-2-methanol or Methoxyphenyl Subunits
In cases where the direct approaches are not feasible or desirable, multi-step synthetic sequences starting from more readily available precursors can be employed. These strategies involve the sequential introduction of the necessary functional groups and building blocks.
Functionalization and Derivatization of 5-Methyl-2-furanmethanol
Starting with 5-methyl-2-furanmethanol, a key transformation would be the introduction of the 2-methoxyphenyl group. One plausible approach involves the conversion of the alcohol to a suitable leaving group, such as a halide or a tosylate, followed by a cross-coupling reaction. For instance, conversion of 5-methyl-2-furanmethanol to 5-methyl-2-(chloromethyl)furan would allow for a subsequent reaction with a 2-methoxyphenyl organometallic reagent. Alternatively, the alcohol could be oxidized to the corresponding aldehyde, 5-methyl-2-furaldehyde, which could then be used in an organometallic addition reaction as described in section 2.1.1.
Modification of 2-Methoxyphenyl-Containing Intermediates
Conversely, a synthesis could commence with a 2-methoxyphenyl-containing starting material. For example, 2-methoxybenzaldehyde could be reacted with a suitable phosphorus ylide derived from a 5-methyl-2-furyl phosphonium salt in a Wittig reaction to form an alkene. Subsequent hydroboration-oxidation of the alkene would yield the target alcohol. Another strategy could involve the reaction of 2-methoxybenzaldehyde with the anion of 2,5-dimethylfuran, followed by an in-situ rearrangement to furnish the desired carbinol.
Green Chemistry and Sustainable Synthetic Routes for Related Furanic Alcohols
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on using renewable feedstocks, reducing waste, and employing environmentally benign reaction conditions. Furfural and its derivatives, including furfuryl alcohol, are considered key platform molecules derived from biomass, making them attractive targets for green synthetic approaches. atamanchemicals.comwikipedia.org
The industrial production of furfuryl alcohol is primarily achieved through the hydrogenation of furfural, which is produced from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass such as corn cobs and sugarcane bagasse. atamanchemicals.comwikipedia.org This positions furfuryl alcohol and its derivatives as "green chemicals." atamanchemicals.com
Recent research has focused on developing more sustainable catalytic systems for the conversion of furfural to furfuryl alcohol. These include:
One-Pot Systems: The direct conversion of xylose (a pentose sugar) to furfuryl alcohol in a one-pot system using solid acid catalysts is an area of active investigation. wikipedia.orgresearchgate.net
Catalytic Transfer Hydrogenation (CTH): This approach utilizes a hydrogen donor, such as formic acid or isopropanol, in place of high-pressure hydrogen gas, offering a safer and more sustainable alternative. google.com For instance, the use of a Pd/C and CuO composite catalyst with formic acid as the hydrogen donor has been reported for the efficient synthesis of furfuryl alcohol under mild conditions. google.com
Biocatalysis: The use of microorganisms or isolated enzymes for the reduction of furfural to furfuryl alcohol represents a highly sustainable and selective method. mdpi.com Immobilized yeast cells have been shown to effectively catalyze this transformation, even at high substrate concentrations. mdpi.com
These green methodologies, while primarily developed for the synthesis of furfuryl alcohol, provide a blueprint for the sustainable production of more complex furanic alcohols like this compound. By integrating these principles, future syntheses can be designed to be more environmentally responsible.
| Approach | Description | Key Advantages |
|---|---|---|
| One-Pot Synthesis from Biomass | Direct conversion of sugars (e.g., xylose) to furfuryl alcohol using solid acid catalysts. wikipedia.orgresearchgate.net | Process intensification, reduced waste. |
| Catalytic Transfer Hydrogenation (CTH) | Use of a hydrogen donor (e.g., formic acid) instead of H₂ gas. google.com | Enhanced safety, milder reaction conditions. |
| Biocatalysis | Use of whole cells or enzymes for the reduction of furfural. mdpi.com | High selectivity, environmentally benign conditions. |
Catalytic Hydrogenation of Furanic Aldehydes
The catalytic hydrogenation of furanic aldehydes, such as 5-methylfurfural derived from biomass, represents a key strategy for the synthesis of valuable furan (B31954) derivatives, including this compound. This process involves the reduction of the aldehyde functional group to an alcohol, typically using a heterogeneous catalyst in the presence of hydrogen gas or a hydrogen donor.
The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. Non-noble metal catalysts, such as those based on copper and nickel, have garnered significant attention due to their cost-effectiveness and catalytic activity. For instance, bimetallic catalysts like Cu-Co supported on various materials have demonstrated high efficiency in the hydrogenation of furfural to furfuryl alcohol. mdpi.com Similarly, nickel-based catalysts have been shown to facilitate deeper hydrogenation to produce compounds like tetrahydrofurfuryl alcohol. mdpi.com The desired catalyst should possess high metal dispersion and some acidity to promote both hydrogenation and subsequent hydrogenolysis reactions if needed, while suppressing overhydrogenation. nih.govresearchgate.net
The reaction mechanism for the catalytic transfer hydrogenation of furanic aldehydes often involves the use of an alcohol as a hydrogen donor, a process that can be promoted by catalysts such as Hf-TUD-1. nih.gov For the synthesis of this compound, a plausible route would involve the catalytic hydrogenation of a precursor aldehyde, 2-methoxy-5-(5-methyl-2-furoyl)benzaldehyde, using similar catalytic systems. The selection of a catalyst with appropriate selectivity would be paramount to ensure the reduction of the aldehyde group without affecting the aromatic or furan rings.
Table 1: Performance of Various Catalysts in the Hydrogenation of Furanic Aldehydes
| Catalyst | Furanic Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cu/SBA-15 | Furfural | Furfuryl Alcohol | 52 | mdpi.com |
| Cu–Co/SBA-15 | Furfural | Furfuryl Alcohol | ~80 | mdpi.com |
| Zr-HAs | Furfural | Furfuryl Alcohol | 97 | mdpi.com |
| Bimetallic Cu-Co/C | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | >98 | nih.gov |
| Ni/Mesoporous Carbon | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran | >98 | nih.gov |
Enzymatic or Biocatalytic Transformations
Enzymatic and biocatalytic transformations offer a green and sustainable alternative to conventional chemical methods for the synthesis of furanic alcohols. acs.org These methods utilize enzymes or whole-cell microorganisms as catalysts, which can operate under mild reaction conditions, often leading to high selectivity and reducing the formation of byproducts. acs.org
The biocatalytic reduction of furanic aldehydes like furfural and 5-hydroxymethylfurfural (HMF) to their corresponding alcohols, furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF), has been extensively studied. acs.orgresearchgate.net Various microorganisms, including recombinant Escherichia coli and Burkholderia contaminans, have been engineered to express oxidoreductases that efficiently catalyze these reductions. researchgate.netnih.gov For example, recombinant E. coli cells have been used for the complete transformation of furfural to furfuryl alcohol. researchgate.net Similarly, whole cells of Burkholderia contaminans NJPI-15 have been employed for the reduction of HMF to BHMF with high yields. researchgate.net
A chemoenzymatic approach, which combines chemical and biological catalysis in a one-pot synthesis, has also been developed. nih.govnih.gov This tandem reaction system can convert biomass directly into furfuryl alcohol, first through acid-catalyzed conversion of biomass to furfural, followed by biocatalytic reduction of the furfural. nih.gov The synthesis of enantiopure furfuryl alcohols has also been achieved through biocatalytic asymmetric reduction, demonstrating the high stereoselectivity of enzymatic processes. nih.gov For the synthesis of this compound, a biocatalytic approach could involve the use of a specific oxidoreductase to reduce the corresponding furanic aldehyde precursor with high selectivity and stereospecificity if a chiral product is desired.
Table 2: Examples of Biocatalytic Transformations of Furanic Aldehydes
| Biocatalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Recombinant Escherichia coli CG-19 | Furfural | Furfuryl Alcohol | 100 (conversion) | researchgate.net |
| Burkholderia contaminans NJPI-15 | 5-Hydroxymethylfurfural | 2,5-bis(hydroxymethyl)furan | 95 | researchgate.net |
| Escherichia coli CCZU-H15 | Furfural | Furfuryl Alcohol | - | nih.gov |
| Carbonyl Reductase from Sporobolomyces salmonicolor (ScCR) | 3-Acetamido-5-acetylfuran | (R)-3-Acetamido-5-(1-hydroxyethyl)furan | 93 | nih.gov |
Utilization of Bio-based Feedstocks and Solvents
The synthesis of this compound and its analogs is increasingly reliant on sustainable resources, both for starting materials and reaction media. The use of bio-based feedstocks and green solvents is a cornerstone of developing environmentally friendly chemical processes.
Furanic aldehydes, the key precursors for these syntheses, are derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, which is an abundant and renewable resource. frontiersin.orgrsc.org For instance, furfural is produced from the dehydration of xylose, a component of hemicellulose, while 5-hydroxymethylfurfural (HMF) is obtained from the dehydration of hexoses like fructose and glucose. nih.govrsc.org This valorization of biomass provides a sustainable alternative to fossil fuel-based feedstocks for the chemical industry. frontiersin.orgrsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Methoxyphenyl 5 Methyl 2 Furyl Methanol
Reactions Involving the Hydroxyl Group (Secondary Alcohol Functionality)
The secondary alcohol group is a primary site of reactivity in 2-Methoxyphenyl-(5-methyl-2-furyl)methanol, participating in oxidation, etherification, esterification, nucleophilic substitution, and dehydration reactions.
Oxidation Reactions to Carbonyls
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (2-methoxyphenyl)(5-methyl-2-furyl)methanone. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents: Reagents such as pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this oxidation. libretexts.orgyoutube.com PCC is a milder reagent, often used for sensitive substrates, while Jones reagent is a stronger oxidant. libretexts.orgyoutube.com
Manganese-based reagents: Potassium permanganate (KMnO₄) can also be used, though it is a very strong oxidizing agent and may lead to side reactions if not used under controlled conditions.
Dess-Martin periodinane (DMP): This is a mild and selective oxidizing agent that is often preferred for substrates with sensitive functional groups.
Swern oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, to achieve the oxidation under mild, low-temperature conditions.
The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate ester in the case of chromium-based reagents, followed by an elimination step to form the carbon-oxygen double bond of the ketone. masterorganicchemistry.com
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) as solvent, room temperature | Mild and selective, good for sensitive substrates. libretexts.org |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone as solvent, 0 °C to room temperature | Strong oxidizing agent. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) as solvent, room temperature | Mild, selective, and avoids the use of heavy metals. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) as solvent, low temperature (-78 °C) | Mild conditions, suitable for a wide range of substrates. |
Etherification and Esterification Processes
The hydroxyl group of this compound can undergo etherification to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. Due to the benzylic nature of the alcohol, it can also undergo acid-catalyzed etherification. researchgate.netorganic-chemistry.org
Esterification , the formation of an ester, can be readily achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more rapid and often higher-yielding route to the corresponding ester. Dynamic kinetic resolution techniques involving enzymatic esterification have also been applied to similar secondary alcohols. d-nb.info
Nucleophilic Substitution Reactions and Formation of Halogenated Derivatives
The hydroxyl group of a secondary alcohol can be converted into a good leaving group, which can then be displaced by a nucleophile in a nucleophilic substitution reaction . byjus.comorganic-chemistry.org For this compound, protonation of the hydroxyl group in the presence of a strong acid facilitates its departure as a water molecule, forming a secondary benzylic carbocation. This carbocation is stabilized by resonance with both the furan (B31954) and the methoxyphenyl rings, making it susceptible to attack by nucleophiles.
This reactivity allows for the formation of halogenated derivatives . Treatment with hydrohalic acids (e.g., HBr, HCl) can lead to the corresponding halides. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols to the corresponding chlorides and bromides, respectively, often with inversion of stereochemistry if a chiral center is present. wikipedia.org The reaction with thionyl chloride proceeds through an SNi (internal nucleophilic substitution) mechanism. wikipedia.org
Dehydration Reactions
The acid-catalyzed dehydration of this compound can lead to the formation of an alkene. chemguide.co.uk This elimination reaction typically proceeds through an E1 mechanism due to the stability of the resulting secondary benzylic carbocation. youtube.comchemguide.co.uk Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water). chemguide.co.uk Departure of the water molecule generates a carbocation, which is then deprotonated at an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. Due to the presence of different adjacent protons, a mixture of alkene isomers may be formed.
Reactions Involving the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Reactions on the Furan Moiety
The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution . pearson.comchemicalbook.comwikipedia.org The oxygen atom in the ring donates electron density, activating the ring towards electrophiles. pearson.com Substitution occurs preferentially at the C5 and C2 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. chemicalbook.comquora.compearson.com In this compound, the C2 and C5 positions of the furan ring are already substituted. Therefore, electrophilic substitution would be expected to occur at the C3 or C4 positions, with the directing effects of the existing substituents influencing the regioselectivity.
Typical electrophilic aromatic substitution reactions that furan undergoes include:
Nitration: Introduction of a nitro group (-NO₂) onto the furan ring.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the furan ring.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the furan ring.
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, onto the furan ring.
The specific conditions for these reactions would need to be carefully controlled to avoid polymerization or degradation of the furan ring, which can be sensitive to strong acids.
Hydrogenation of the Furan Ring to Tetrahydrofuran Derivatives
The furan ring in this compound is susceptible to catalytic hydrogenation, a process that saturates the unsaturated ring to yield the corresponding tetrahydrofuran derivative. This transformation is a common and valuable method for converting furan-containing compounds into more stable and often more flexible aliphatic structures. The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
The choice of catalyst and reaction conditions plays a crucial role in the outcome of the hydrogenation. Noble metal catalysts are often employed due to their high activity.
Commonly Used Catalysts for Furan Hydrogenation:
Palladium (Pd): Often supported on carbon (Pd/C), palladium is a versatile catalyst for this transformation.
Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂) or platinum on carbon (Pt/C), are also highly effective.
Rhodium (Rh): Rhodium catalysts, frequently on supports like alumina (Rh/Al₂O₃), can be used, sometimes offering different selectivity.
Ruthenium (Ru): Ruthenium catalysts are known for their ability to hydrogenate aromatic and heteroaromatic rings.
Nickel (Ni): Raney Nickel is a cost-effective alternative, though it may require more forcing conditions (higher temperature and pressure).
The hydrogenation of the furan moiety in this compound would result in the formation of 2-Methoxyphenyl-(5-methyltetrahydro-2-furyl)methanol. The reaction proceeds via the stepwise addition of hydrogen atoms across the double bonds of the furan ring. It is important to control the reaction conditions to avoid over-reduction or side reactions, such as hydrogenolysis of the benzylic alcohol group or cleavage of the ether linkage on the phenyl ring, although the latter is generally less facile.
Table 1: Typical Catalysts and Conditions for Furan Ring Hydrogenation
| Catalyst | Support | Typical Solvents | Temperature (°C) | Pressure (atm) |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297) | 25 - 80 | 1 - 50 |
| Platinum (Pt) | Carbon (C) | Acetic Acid, Ethanol | 25 - 100 | 1 - 50 |
| Rhodium (Rh) | Alumina (Al₂O₃) | Alcohols, Hydrocarbons | 25 - 100 | 10 - 100 |
| Ruthenium (Ru) | Carbon (C) | Water, Alcohols | 50 - 150 | 20 - 100 |
| Raney Nickel | None | Ethanol, Isopropanol | 50 - 150 | 50 - 150 |
Ring-Opening and Rearrangement Reactions (e.g., Achmatowicz rearrangement for furan-2-methanols)
Furan-2-methanols, the structural class to which this compound belongs, are known to undergo oxidative ring-opening and rearrangement reactions. A prominent example of this reactivity is the Achmatowicz rearrangement. This reaction transforms a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one derivative.
The reaction is typically initiated by an oxidizing agent, such as bromine in methanol or N-Bromosuccinimide (NBS), which leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement of this intermediate yields the dihydropyranone product.
In the context of this compound, the Achmatowicz rearrangement would proceed as follows:
Oxidation: The furan ring is oxidized, typically with an electrophilic bromine source in an alcohol solvent (e.g., methanol). This adds two methoxy (B1213986) groups across the furan ring at the 2- and 5-positions.
Rearrangement: The resulting dihydrofuran intermediate, upon treatment with dilute acid, undergoes rearrangement to form the more stable six-membered dihydropyranone ring.
This rearrangement is a powerful tool in synthetic organic chemistry, providing access to carbohydrate-like structures and other complex heterocyclic systems from readily available furan precursors. The specific substitution on the starting material, such as the 5-methyl group and the 2-methoxyphenyl-methanol moiety, would be carried over into the final pyranone product.
Reactions Involving the Methoxyphenyl Moiety
Electrophilic Aromatic Substitution on the Phenyl Ring
The 2-methoxyphenyl group in the target molecule is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two substituents on the phenyl ring: the methoxy group (-OCH₃) and the (5-methyl-2-furyl)methanol group.
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair from the oxygen atom.
(5-methyl-2-furyl)methanol Group: This substituent is generally considered to be weakly deactivating due to its inductive electron-withdrawing effect and is also ortho-, para-directing.
The combined influence of these two groups directs incoming electrophiles to specific positions on the phenyl ring. The powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (C5) is sterically accessible. The position ortho to the methoxy group (C3) is also activated. The other ortho position (C1) is already substituted.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution primarily at the para position to the methoxy group. |
| Halogenation | Br₂, FeBr₃ | Substitution primarily at the para position to the methoxy group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution primarily at the para position to the methoxy group. |
| Sulfonation | SO₃, H₂SO₄ | Substitution primarily at the para position to the methoxy group. |
Modification of the Methoxy Group (e.g., demethylation, further functionalization)
The methoxy group on the phenyl ring is a key functional handle that can be modified to introduce further diversity into the molecule. The most common transformation is demethylation, the cleavage of the methyl-oxygen bond to reveal a hydroxyl group (a phenol).
This ether cleavage is typically achieved using strong Lewis acids or nucleophilic reagents.
Common Reagents for Demethylation:
Boron Tribromide (BBr₃): This is a highly effective, albeit harsh, reagent for cleaving aryl methyl ethers. The reaction is usually performed at low temperatures in an inert solvent like dichloromethane.
Trimethylsilyl Iodide (TMSI): This reagent offers a milder alternative for demethylation. It can be generated in situ from trimethylsilyl chloride and sodium iodide.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, but often require high temperatures.
The resulting phenol (B47542) can then undergo a variety of further functionalization reactions, such as esterification, etherification (e.g., Williamson ether synthesis), or serve as a nucleophile in other coupling reactions, significantly expanding the synthetic utility of the molecular scaffold.
Catalytic Transformations and Mechanistic Investigations
Application in Metal-Catalyzed Coupling Reactions of Derived Halides (e.g., Suzuki-Miyaura type reactions)
While this compound itself is not directly used in cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. For instance, following electrophilic halogenation of the methoxyphenyl ring (as described in 3.3.1), the resulting aryl halide can be employed in a variety of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu
Reaction Scheme: A bromo-derivative of this compound could be coupled with an aryl or vinyl boronic acid to generate more complex biaryl or styrenyl structures.
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide derivative, forming a palladium(II) species.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. harvard.edu
This methodology allows for the modular synthesis of a wide array of complex molecules, where the this compound core can be systematically elaborated.
Photoredox Catalysis in Alcohol Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. In the context of alcohol chemistry, this approach has been successfully employed for various reactions, including oxidation, reduction, and carbon-carbon bond formation. While specific studies on the photoredox-catalyzed transformations of this compound are not extensively documented, the reactivity of its core structural motifs—the benzylic alcohol and the furfuryl alcohol moieties—provides a strong basis for predicting its behavior in such reactions.
The general principle of photoredox catalysis involves the use of a photocatalyst that, upon absorption of visible light, becomes electronically excited. This excited state can then engage in single-electron transfer (SET) processes with organic substrates, initiating radical-based reaction pathways. For an alcohol like this compound, a likely transformation under photoredox conditions is oxidation to the corresponding ketone.
A typical photoredox catalytic cycle for the aerobic oxidation of an alcohol is initiated by the photoexcitation of a photocatalyst (PC), such as a ruthenium or iridium complex, by visible light (hv) to form its excited state (PC*). The excited photocatalyst can then be quenched through various pathways. In an oxidative quenching cycle, the excited photocatalyst is reduced by an electron donor, and the resulting reduced photocatalyst transfers an electron to an oxidant, such as molecular oxygen, to generate a reactive oxygen species. In a reductive quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the resulting oxidized photocatalyst is then reduced by the alcohol substrate.
The reactivity of this compound in photoredox catalysis is expected to be influenced by the electronic properties of both the 2-methoxyphenyl and the 5-methyl-2-furyl groups. The methoxy group on the phenyl ring is an electron-donating group, which can stabilize a benzylic radical or cation intermediate, potentially facilitating oxidation at the benzylic position. Similarly, the furan ring is electron-rich and can also support radical intermediates.
The following table outlines potential photoredox-catalyzed transformations of this compound based on known reactivity of similar substrates.
| Transformation | Photocatalyst | Oxidant/Reductant | Product | Plausible Reaction Conditions |
| Oxidation to Ketone | [Ru(bpy)₃]²⁺ or Organic Dye | O₂ (air) or other terminal oxidant | 2-Methoxyphenyl-(5-methyl-2-furyl)methanone | Visible light, room temperature, suitable solvent (e.g., acetonitrile) |
| Reductive Deoxygenation | Ir(ppy)₃ | Hantzsch ester or other sacrificial reductant | 2-(5-Methyl-2-furylmethyl)-1-methoxybenzene | Visible light, inert atmosphere, proton source |
| C-C Coupling | Eosin Y or other organic dye | Alkene or other coupling partner | Substituted derivatives | Visible light, radical initiator, suitable solvent |
This table presents hypothetical data based on established principles of photoredox catalysis and the known reactivity of related benzylic and furfuryl alcohols.
Detailed Mechanistic Elucidation of Key Chemical Reactions
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. In the context of this compound, a photoredox-catalyzed aerobic oxidation represents a key and environmentally benign chemical reaction. A detailed mechanistic elucidation for this transformation, drawing from established principles of photoredox catalysis, is presented below.
The proposed mechanism involves a catalytic cycle initiated by a photosensitizer. For this illustrative purpose, a well-known ruthenium-based photocatalyst, tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), is considered.
Step 1: Photoexcitation of the Photocatalyst
The catalytic cycle begins with the absorption of visible light by the ground-state photocatalyst, [Ru(bpy)₃]²⁺, leading to its excited state, *[Ru(bpy)₃]²⁺.
[Ru(bpy)₃]²⁺ + hν → *[Ru(bpy)₃]²⁺
Step 2: Reductive Quenching of the Excited Photocatalyst
The excited photocatalyst, *[Ru(bpy)₃]²⁺, is a potent reductant. It can undergo a single-electron transfer (SET) to an electron acceptor. In an aerobic oxidation, molecular oxygen (O₂) can serve as the terminal oxidant, but its direct reaction with the excited photocatalyst is often slow. A more common pathway involves the oxidation of the alcohol substrate. However, for the purpose of illustrating a plausible mechanism, we will consider a pathway involving a co-catalyst or direct interaction with the substrate. In many systems, a base is used to deprotonate the alcohol, forming an alkoxide which is more easily oxidized.
Let's consider a pathway where the excited photocatalyst is reductively quenched by the deprotonated alcohol (alkoxide).
This compound + Base ⇌ 2-Methoxyphenyl-(5-methyl-2-furyl)methoxide⁻ + Base-H⁺
*[Ru(bpy)₃]²⁺ + 2-Methoxyphenyl-(5-methyl-2-furyl)methoxide⁻ → [Ru(bpy)₃]⁺ + 2-Methoxyphenyl-(5-methyl-2-furyl)methoxyl radical
Step 3: Formation of the α-Hydroxyalkyl Radical
Alternatively, the excited photocatalyst can be oxidatively quenched by a suitable oxidant, and the resulting oxidized photocatalyst, [Ru(bpy)₃]³⁺, can then oxidize the alcohol.
*[Ru(bpy)₃]²⁺ + Oxidant → [Ru(bpy)₃]³⁺ + Oxidant⁻
[Ru(bpy)₃]³⁺ + this compound → [Ru(bpy)₃]²⁺ + [this compound]•⁺
The resulting radical cation of the alcohol is then deprotonated by a base to form an α-hydroxyalkyl radical.
[this compound]•⁺ + Base → 2-Methoxyphenyl-(5-methyl-2-furyl)(•)methanol + Base-H⁺
Step 4: Oxidation of the α-Hydroxyalkyl Radical
The α-hydroxyalkyl radical is a key intermediate. It can be further oxidized to the corresponding ketone. This can occur through another SET process with an oxidized species in the reaction mixture, such as [Ru(bpy)₃]³⁺, or by reaction with a reactive oxygen species.
In an aerobic oxidation, the reduced photocatalyst, [Ru(bpy)₃]⁺, can transfer an electron to molecular oxygen to generate a superoxide radical anion (O₂•⁻).
[Ru(bpy)₃]⁺ + O₂ → [Ru(bpy)₃]²⁺ + O₂•⁻
The superoxide radical anion can then abstract a hydrogen atom from the α-hydroxyalkyl radical to form the ketone product and a hydroperoxyl radical.
2-Methoxyphenyl-(5-methyl-2-furyl)(•)methanol + O₂•⁻ → 2-Methoxyphenyl-(5-methyl-2-furyl)methanone + HOO⁻
Step 5: Regeneration of the Photocatalyst
The photocatalyst, [Ru(bpy)₃]²⁺, is regenerated in the final step of the catalytic cycle, allowing it to absorb another photon and initiate a new cycle.
This compound + ½ O₂ --(Photocatalyst, hν)--> 2-Methoxyphenyl-(5-methyl-2-furyl)methanone + H₂O
The following table details the key intermediates and their proposed roles in the photoredox-catalyzed oxidation of this compound.
| Intermediate | Structure | Role in the Mechanism |
| Excited Photocatalyst ([Ru(bpy)₃]²⁺) | [Ru(bpy)₃]²⁺ | Initiates the electron transfer process upon light absorption. |
| Alcohol Radical Cation | [C₁₃H₁₄O₃]•⁺ | Formed by single-electron oxidation of the alcohol. |
| α-Hydroxyalkyl Radical | C₁₃H₁₃O₃• | Key intermediate formed after deprotonation of the radical cation. |
| Superoxide Radical Anion (O₂•⁻) | O₂•⁻ | Reactive oxygen species that facilitates the final oxidation step. |
This table presents a detailed elucidation of a plausible reaction mechanism based on established principles of photoredox catalysis.
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies
Modifications at the Methanol (B129727) Carbon (Stereochemical Considerations)
The benzylic hydroxyl group of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol is a key feature, as it can participate in hydrogen bonding interactions with biological targets. The carbon atom to which this hydroxyl group is attached is a stereocenter, meaning that the compound can exist as two enantiomers. The spatial arrangement of the substituents around this chiral center can significantly influence the compound's biological activity.
The stereochemistry of the methanol carbon is a critical determinant of biological activity in many diarylmethanol compounds. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to one enantiomer being significantly more active than the other. Therefore, the enantioselective synthesis of this compound is a key strategy in SAR studies.
Methods for achieving enantioselective synthesis include the use of chiral catalysts or auxiliaries. For instance, the reduction of the corresponding ketone, 2-methoxyphenyl-(5-methyl-2-furyl)ketone, using chiral reducing agents like those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can provide access to individual enantiomers with high enantiomeric excess. The separation of enantiomers from a racemic mixture via chiral chromatography is another viable approach.
Table 1: Hypothetical Stereochemical Considerations for SAR
| Enantiomer | Relative Activity (Hypothetical) | Rationale |
| (R)-2-Methoxyphenyl-(5-methyl-2-furyl)methanol | Higher | The spatial orientation of the 2-methoxyphenyl and 5-methyl-2-furyl rings may allow for optimal binding to a specific pocket in a target protein. |
| (S)-2-Methoxyphenyl-(5-methyl-2-furyl)methanol | Lower | Steric hindrance from the alternative spatial arrangement may prevent ideal interaction with the same binding pocket. |
| Racemic Mixture | Intermediate | The observed activity is an average of the high-activity enantiomer and the low-activity or inactive enantiomer. |
Replacing the hydroxyl group at the methanol carbon with other functional groups can probe the importance of its hydrogen bonding capacity and introduce new interactions. The introduction of nitrogen-containing groups, such as amines or amides, or sulfur-containing groups, like thiols or sulfides, can significantly alter the compound's polarity, basicity, and hydrogen bonding potential. For example, the synthesis of the corresponding amine analogue could be achieved by reductive amination of the precursor ketone. These modifications can lead to analogues with altered pharmacokinetic profiles and potentially different biological targets.
Table 2: Potential Modifications at the Methanol Carbon and Their Predicted Impact
| Modification | Potential Synthetic Route | Predicted Impact on Properties |
| Etherification (e.g., -OCH₃) | Williamson ether synthesis | Increased lipophilicity, loss of hydrogen bond donor capability. |
| Esterification (e.g., -OCOCH₃) | Acylation with acetyl chloride | Potential prodrug strategy, improved membrane permeability. |
| Replacement with an amino group (-NH₂) | Reductive amination of the ketone | Introduction of a basic center, potential for salt formation and improved solubility. |
| Replacement with a thiol group (-SH) | Nucleophilic substitution with a thiolating agent | Potential for disulfide bond formation, altered metal chelation properties. |
Structural Variations on the 5-Methyl-2-furyl Ring
The methyl group at the C5 position of the furan (B31954) ring influences the lipophilicity and steric profile of the molecule. Its removal would result in the 2-furyl analogue, which would be less lipophilic. Conversely, replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or with electron-withdrawing groups (e.g., trifluoromethyl) can probe the steric and electronic requirements of the binding site. The synthesis of such analogues could be achieved by starting from the appropriately substituted 2-furaldehyde.
Introducing substituents at the C3 and C4 positions of the furan ring, which are unsubstituted in the parent molecule, can explore new interaction points with a biological target. Halogenation (e.g., with bromine or chlorine) or the introduction of small alkyl or alkoxy groups at these positions can alter the electronic distribution and conformation of the furan ring. Such modifications can be challenging to achieve selectively and may require multi-step synthetic sequences.
Table 3: Proposed Structural Variations on the 5-Methyl-2-furyl Ring for SAR Studies
| Modification | Starting Material for Synthesis | Potential SAR Insight |
| Removal of the C5-methyl group | 2-Furaldehyde | Investigates the role of the methyl group in binding and lipophilicity. |
| C5-Ethyl analogue | 5-Ethyl-2-furaldehyde | Probes for additional lipophilic pockets in the binding site. |
| C5-Trifluoromethyl analogue | 5-(Trifluoromethyl)-2-furaldehyde | Examines the effect of a strong electron-withdrawing group on activity. |
| C3-Bromo analogue | Requires multi-step synthesis from a furan precursor | Explores the tolerance for substitution at the C3 position and potential for halogen bonding. |
Structural Variations on the 2-Methoxyphenyl Ring
The 2-methoxyphenyl ring is another critical part of the scaffold, and its substitution pattern can be systematically varied to optimize interactions with a target.
The position of the methoxy (B1213986) group on the phenyl ring can be altered to the C3 or C4 positions to assess the importance of the ortho substitution. This can influence the preferred conformation of the molecule due to changes in steric hindrance and electronic effects. Furthermore, the methoxy group itself can be replaced by other substituents to modulate electronic properties and hydrogen bonding capacity. For example, replacing it with a hydroxyl group would introduce a hydrogen bond donor, while a trifluoromethoxy group would act as a lipophilic hydrogen bond acceptor. The introduction of additional substituents on the phenyl ring, such as halogens, small alkyl groups, or cyano groups, can further probe the steric and electronic requirements for activity.
Table 4: Proposed Structural Variations on the 2-Methoxyphenyl Ring for SAR Studies
| Modification | Rationale for SAR |
| 3-Methoxyphenyl analogue | To assess the importance of the ortho-methoxy group for activity and conformation. |
| 4-Methoxyphenyl analogue | To explore the electronic and steric effects of a para-substituent. |
| 2-Hydroxyphenyl analogue | To introduce a hydrogen bond donor and evaluate its interaction with the target. |
| 2-Trifluoromethoxyphenyl analogue | To increase lipophilicity and introduce a weak hydrogen bond acceptor. |
| 2-Methoxy-5-fluorophenyl analogue | To investigate the effect of an electron-withdrawing group on the phenyl ring. |
| 2,4-Dimethoxyphenyl analogue | To explore the impact of multiple substituents on activity. |
Systematic Substitution Pattern Modifications on the Phenyl Ring
The phenyl ring of this compound offers a prime site for systematic modifications to probe its interaction with biological targets. The nature, position, and size of substituents can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. cresset-group.com The introduction of various functional groups at the ortho, meta, and para positions relative to the furylmethanol moiety can modulate the electronic and steric properties of the ring. acs.org
For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., alkyl or amino groups) can alter the charge distribution across the phenyl ring, potentially enhancing or diminishing its binding affinity to a target protein. youtube.com The strategic placement of these substituents is also crucial. A meta-substitution, for example, might allow a derivative to access a specific sub-pocket within a binding site that a para-substituted analogue cannot. acs.org
The following table outlines a hypothetical SAR study based on systematic substitutions of the phenyl ring, drawing on established principles in medicinal chemistry.
| Derivative of this compound | Substitution on Phenyl Ring | Rationale for Modification | Potential Impact on Activity |
| Analogue 1 | 4-Fluoro | Introduction of a small, lipophilic, electron-withdrawing group to potentially improve metabolic stability and binding affinity. | May enhance potency and improve pharmacokinetic profile. |
| Analogue 2 | 3-Chloro | Introduction of a larger, electron-withdrawing group at the meta position to probe for specific steric and electronic interactions within the binding pocket. | Could lead to increased selectivity or potency if a specific interaction is formed. |
| Analogue 3 | 4-Methyl | Introduction of a small, electron-donating group to explore the effect of increased lipophilicity and electron density. | May enhance binding through hydrophobic interactions. |
| Analogue 4 | 3,4-Dichloro | Disubstitution to explore the cumulative electronic and steric effects on binding and to potentially block metabolic hotspots. | Could lead to a significant change in activity and metabolic stability. |
Alteration or Removal of the Methoxy Group (e.g., to hydroxyl, hydrogen, or other alkoxy groups)
The methoxy group at the 2-position of the phenyl ring is another key feature for derivatization. Its role can be multifaceted, influencing conformation, solubility, and direct interactions with a biological target. nih.gov The position of the methoxy group can significantly affect the biological properties of a compound. nih.gov
Demethylation to a Hydroxyl Group: The conversion of the methoxy group to a hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to new and potentially stronger interactions with a target protein. This modification also increases polarity, which can affect solubility and cell permeability.
Replacement with Hydrogen: The complete removal of the methoxy group, replacing it with hydrogen, would serve to understand the steric and electronic contributions of the methoxy substituent. If activity is retained or improved, it might indicate that the methoxy group is not essential for binding or may even be causing steric hindrance.
Conversion to Other Alkoxy Groups: The synthesis of analogues with different alkoxy groups (e.g., ethoxy, propoxy) can probe the steric tolerance of the binding site. A larger alkoxy group might provide additional hydrophobic interactions, leading to enhanced potency.
The table below summarizes potential modifications of the methoxy group and their rationale.
| Derivative of this compound | Modification of Methoxy Group | Rationale for Modification | Potential Impact on Activity |
| Analogue 5 | 2-Hydroxyphenyl | Introduction of a hydrogen-bonding group to form new interactions with the target. | Could significantly increase potency if a key hydrogen bond is formed. |
| Analogue 6 | Phenyl (removal of methoxy) | To assess the importance of the substituent at the 2-position for activity. | A decrease in activity would suggest the substituent is crucial. |
| Analogue 7 | 2-Ethoxyphenyl | To probe for steric tolerance and potential hydrophobic interactions in the binding pocket. | May lead to improved potency if the pocket can accommodate the larger group. |
| Analogue 8 | 2-Trifluoromethoxyphenyl | To introduce a strongly electron-withdrawing and lipophilic group, altering the electronic properties and metabolic stability. | Could enhance binding and improve metabolic stability. |
Synthesis of Hybrid Structures and Bioconjugates for Research Probes
The secondary alcohol of this compound is a versatile functional handle for the synthesis of hybrid molecules and bioconjugates. mdpi.commdpi.com These constructs can be invaluable as research probes to investigate biological pathways, identify molecular targets, or as tools for diagnostic applications.
The synthesis of such probes typically involves the derivatization of the hydroxyl group to introduce a linker with a reactive terminal function. This can be achieved through several standard chemical transformations:
Esterification or Etherification: The alcohol can be reacted with a bifunctional linker containing a carboxylic acid or an alkyl halide at one end and a reactive group (e.g., an alkyne, azide (B81097), or activated ester) at the other.
Activation of the Alcohol: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution with a linker molecule.
Once a linker is attached, the terminal reactive group can be used for bioconjugation via various "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods allow for the efficient and specific attachment of the molecule to biomolecules like proteins or nucleic acids, or to reporter molecules such as fluorophores or biotin.
The following table provides examples of potential bioconjugates and their research applications.
| Bioconjugate of this compound | Conjugated Moiety | Linker Type | Potential Research Application |
| Probe 1 | Fluorescein | Polyethylene glycol (PEG) with a terminal azide for CuAAC | To visualize the subcellular localization of the compound and its target. |
| Probe 2 | Biotin | Alkyl chain with a terminal alkyne for SPAAC | For affinity-based purification of the target protein (pull-down assays). |
| Probe 3 | Photo-affinity label (e.g., benzophenone) | Ester linkage | To covalently cross-link the compound to its biological target upon photoactivation, facilitating target identification. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methoxyphenyl 5 Methyl 2 Furyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-Methoxyphenyl-(5-methyl-2-furyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques is utilized to assemble a complete picture of its atomic arrangement.
¹H NMR for Proton Environment Elucidation and Coupling Analysis
Proton (¹H) NMR spectroscopy is the first line of inquiry, revealing the number of distinct proton environments and their neighboring interactions through chemical shifts (δ) and coupling constants (J). In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the 2-methoxyphenyl group, the 5-methyl-2-furyl moiety, the methoxy (B1213986) group, the methyl group, and the benzylic and hydroxyl protons.
The aromatic protons of the 2-methoxyphenyl ring typically appear as a complex multiplet in the downfield region (approximately 6.8-7.4 ppm) due to their varied electronic environments and spin-spin coupling. The protons on the furan (B31954) ring would also resonate in the aromatic region, with their specific shifts influenced by the substituents. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. The methyl group on the furan ring would also appear as a singlet, but at a more upfield position (around 2.3 ppm). The benzylic proton, being adjacent to two aromatic systems and an oxygen atom, would likely be observed as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 5.5-6.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methoxy (OCH₃) | ~3.8 | s |
| Methyl (CH₃) | ~2.3 | s |
| Furyl-H3 | ~6.0-6.2 | d |
| Furyl-H4 | ~6.0-6.2 | d |
| Methoxyphenyl-H | ~6.8-7.4 | m |
| Benzylic CH | ~5.8 | s |
| Hydroxyl OH | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton and Hybridization Analysis
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state (sp³, sp², sp) and electronic environment.
For this compound, the ¹³C NMR spectrum would display signals for the aromatic carbons of both the phenyl and furyl rings, the methoxy carbon, the methyl carbon, and the benzylic carbon. The carbons of the 2-methoxyphenyl ring would appear in the aromatic region (approximately 110-160 ppm), with the carbon attached to the methoxy group being significantly downfield. The furan ring carbons would also resonate in this region. The methoxy carbon itself would have a characteristic signal around 55-60 ppm. The methyl carbon on the furan ring would appear at a much higher field (around 14 ppm), and the benzylic carbon would be found in the 70-80 ppm range due to the deshielding effect of the attached oxygen and aromatic rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~14 |
| Methoxy (OCH₃) | ~56 |
| Benzylic CH | ~75 |
| Furyl C2 | ~155 |
| Furyl C3 | ~108 |
| Furyl C4 | ~110 |
| Furyl C5 | ~152 |
| Methoxyphenyl C1 | ~130 |
| Methoxyphenyl C2 | ~157 |
| Methoxyphenyl C3-C6 | ~110-130 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity
To definitively connect the protons and carbons and establish the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For instance, COSY would show correlations between adjacent protons on the 2-methoxyphenyl ring and between the H3 and H4 protons on the furan ring, helping to assign their specific resonances. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is invaluable for assigning the carbon signals based on the already identified proton signals. For example, the singlet of the methyl protons would show a cross-peak to the methyl carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. nih.gov This is crucial for piecing together the different fragments of the molecule. For example, an HMBC experiment would show a correlation between the benzylic proton and the carbons of both the phenyl and furan rings, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the methoxy protons and a nearby proton on the phenyl ring, confirming the ortho substitution pattern.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₃H₁₄O₃), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The pattern of these fragment ions provides a "fingerprint" that can be used to deduce the structure of the parent molecule.
In the MS/MS analysis of this compound, characteristic fragmentation pathways would be expected. For example, the loss of a water molecule (H₂O) from the parent ion is a common fragmentation for alcohols. Another likely fragmentation would be the cleavage of the bond between the benzylic carbon and the furan ring or the phenyl ring, leading to the formation of stable resonance-stabilized cations. The observation of ions corresponding to the 2-methoxyphenyl cation or the 5-methyl-2-furyl cation would provide strong evidence for the presence of these structural units within the molecule. The fragmentation of the furan ring itself can also produce characteristic ions. researchgate.net
By combining the data from these advanced spectroscopic and analytical methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved, laying the groundwork for further investigation into its chemical and physical properties.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the furan ring, and the substituted benzene (B151609) ring.
The analysis of related structures, such as furan-derivatives and methoxy-phenols, provides a basis for assigning the expected vibrational frequencies. globalresearchonline.netnih.gov The hydroxyl group's O-H stretching vibration is typically observed as a broad band in the region of 3600-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected around 1100-1000 cm⁻¹.
The methoxy group on the phenyl ring should produce a characteristic C-H stretching vibration near 2830 cm⁻¹ and an asymmetric C-O-C stretch. The furan ring has several characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching between 1600-1450 cm⁻¹, and a strong C-O-C stretching band. udayton.edu The presence of the methyl group on the furan ring will contribute C-H stretching and bending vibrations. globalresearchonline.net The benzene ring will show aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alcohol C-O | C-O Stretch | 1100 - 1000 | Medium-Strong |
| Aromatic C-H (Phenyl & Furan) | C-H Stretch | 3150 - 3000 | Medium-Weak |
| Methoxy C-H (-OCH₃) | C-H Stretch | ~2830 | Medium |
| Methyl C-H (-CH₃) | Asymmetric/Symmetric Stretch | 2960 - 2870 | Medium |
| Aromatic C=C (Phenyl & Furan) | C=C Ring Stretch | 1600 - 1450 | Medium-Variable |
| Furan Ring | C-O-C Stretch | 1250 - 1020 | Strong |
This table is predictive, based on data from analogous compounds. globalresearchonline.netnih.govudayton.edu
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is indispensable for assessing the purity of this compound and for separating it from reaction byproducts or impurities. Different chromatographic methods are employed based on the volatility and polarity of the compound.
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. researchgate.net Given its molecular weight (218.25 g/mol ) and the presence of a hydroxyl group, this compound is sufficiently volatile for GC-MS analysis, potentially after trimethylsilylation to increase volatility and improve peak shape. nih.gov
In a typical GC-MS analysis, the compound would be separated on a capillary column, such as a non-polar HP-5MS column. mdpi.comnih.gov The retention time provides a characteristic identifier under specific chromatographic conditions. Following separation, the compound is ionized, commonly by electron impact (EI), causing it to fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint.
The fragmentation pattern is predictable based on the molecule's structure. libretexts.org The molecular ion peak (M⁺) at m/z = 218 would be expected, though it may be weak for an alcohol. libretexts.org Common fragmentation pathways would include:
Loss of a water molecule (-H₂O) from the alcohol, leading to a fragment at m/z = 200.
Alpha-cleavage , breaking the bond between the carbinol carbon and one of the aromatic rings. This could yield a 2-methoxyphenyl fragment or a 5-methyl-2-furyl fragment.
Benzylic/furfuryl cleavage is highly favorable, leading to the formation of a stable [M-C₇H₇O]⁺ ion (m/z = 111, from the 5-methylfuryl group) or a [M-C₆H₇O]⁺ ion (m/z = 121, from the 2-methoxyphenyl group). The most stable carbocation would likely produce the base peak.
Table 2: Predicted Key Fragments in the Electron Impact (EI) Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₃H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 200 | [C₁₃H₁₂O₂]⁺ | Loss of water [M-H₂O]⁺ |
| 121 | [C₇H₇O]⁺ | 2-Methoxyphenyl cation |
| 111 | [C₆H₇O]⁺ | 5-Methyl-2-furfuryl cation |
| 107 | [C₇H₇O]⁺ | Loss of methyl from methoxyphenyl fragment |
This table is predictive and based on established fragmentation patterns for alcohols, ethers, and aromatic compounds. chemguide.co.uklibretexts.org
For analyzing the compound directly without derivatization, or if it is part of a complex, non-volatile mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. nih.govresearchgate.net It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
A common method would involve Ultra-High-Performance Liquid Chromatography (UPLC) for fast and efficient separation, coupled with a mass spectrometer. nih.gov Reversed-phase chromatography, using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govshimadzu.com The choice between methanol and acetonitrile can affect elution order and separation selectivity due to differences in their polarity and protic nature. mtc-usa.com
Following chromatographic separation, detection by mass spectrometry, often using a soft ionization technique like Electrospray Ionization (ESI), would identify the compound. In positive-ion mode ESI, this compound would likely be detected as the protonated molecule [M+H]⁺ at m/z = 219.26, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is highly sensitive and provides accurate mass information, confirming the molecular formula.
Table 3: Typical LC-MS Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Chromatography System | UPLC or HPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI) |
| Detection Mode | Positive Ion Mode |
| Expected Ion | [M+H]⁺ (m/z = 219.26) |
When synthesis of this compound yields a crude mixture, preparative chromatography is essential for isolating the pure compound. wfu.edu Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques for this purpose. iconsci.comresearchgate.net
Flash Chromatography is a rapid, medium-pressure technique ideal for purifying gram-scale quantities of material. iconsci.com The crude product is typically loaded onto a column packed with silica (B1680970) gel. Separation is achieved by eluting with a solvent system of appropriate polarity, often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edu The polarity of the solvent mixture is optimized using analytical Thin-Layer Chromatography (TLC) beforehand to ensure good separation between the target compound and impurities. Fractions are collected and analyzed to identify those containing the pure product.
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of material or for separating challenging mixtures with very similar compounds. google.com The methodology is an scaled-up version of analytical HPLC, using larger columns and higher flow rates. For a compound like this compound, a reversed-phase C18 column with a methanol/water mobile phase would be a common choice. google.com
Table 4: Comparison of Preparative Chromatography Techniques for Purification
| Feature | Flash Chromatography | Preparative HPLC |
|---|---|---|
| Primary Use | Routine purification of moderate to large quantities (mg to >10g) | High-purity isolation, difficult separations (µg to g) |
| Stationary Phase | Typically normal phase (Silica Gel) | Typically reversed-phase (C18, C8) |
| Resolution | Lower | Higher |
| Speed | Fast (15-60 minutes) | Slower (can be >60 minutes) |
| Solvent Consumption | High | Moderate to High |
| Cost | Lower | Higher |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide information about connectivity and functional groups, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in the solid state. This technique is the gold standard for definitive structure determination.
The first and most critical step is the growth of a high-quality single crystal of this compound, which can be a challenging process. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with monochromatic X-rays. The resulting diffraction pattern is measured and analyzed to solve the crystal structure.
The analysis provides precise data on:
Bond lengths and angles: Confirming the covalent structure.
Torsional angles: Defining the conformation of the molecule, including the spatial orientation of the 2-methoxyphenyl ring relative to the 5-methyl-2-furyl ring.
Stereochemistry: Although this molecule is achiral, crystallography would confirm its meso-like nature.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. nih.gov
Unit cell dimensions and space group: Defining the fundamental repeating unit of the crystal.
This definitive structural information is invaluable for confirming the identity of the synthesized compound and for understanding its solid-state properties.
Table 5: Information Yielded by X-ray Crystallographic Analysis
| Data Type | Significance |
|---|---|
| Molecular Connectivity | Confirms the atomic bonding sequence. |
| 3D Conformation | Determines the exact shape and torsional angles of the molecule in the solid state. |
| Bond Lengths & Angles | Provides precise geometric parameters for chemical bonding analysis. |
| Crystal Packing | Elucidates intermolecular forces (e.g., hydrogen bonds, van der Waals forces). nih.gov |
| Unit Cell & Space Group | Defines the crystal's symmetry and periodic structure. |
| Absolute Configuration | Determines chirality for enantiopure substances (not applicable here). |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (5-methyl-2-furyl)methanol |
| 2-Furanmethanol |
| 2,5-bis[(4-fluorophenyl)iminomethyl]furan |
| Acetonitrile |
| Dichloromethane |
| Ethyl acetate |
| Formic acid |
| Heptane |
| Hexane |
| Methanol |
| Trimethylsilylation |
Lack of Publicly Available Research Data Precludes Analysis of this compound
A thorough investigation into the computational chemistry and theoretical studies of the chemical compound this compound has revealed a significant absence of publicly accessible scientific literature and data. As a result, the creation of a detailed article focusing on its quantum chemical calculations and reaction mechanism elucidation, as per the requested outline, cannot be fulfilled at this time.
While information on related but distinct compounds such as (5-Methyl-2-furyl)methanol sigmaaldrich.comnist.govchemicalbook.comchemicalbook.comchemicalbook.comnih.govfishersci.comthegoodscentscompany.comscbt.comnist.govchemicalbook.com, 2-Methoxybenzyl alcohol nih.gov, and other furan derivatives researchgate.netresearchgate.netresearchgate.netnih.govnist.govnih.gov is available, the strict requirement to focus solely on this compound prevents the use of this information as it would not be scientifically accurate or relevant to the specified subject. The lack of direct research on the target compound makes it impossible to generate the thorough, informative, and scientifically accurate content required for the specified article structure.
Until research on this compound is conducted and published, a detailed computational and theoretical analysis as outlined remains unachievable.
Computational Chemistry and Theoretical Studies of 2 Methoxyphenyl 5 Methyl 2 Furyl Methanol
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
No specific studies employing molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol were identified in the available literature. Such simulations would be invaluable for understanding how the molecule behaves over time, exploring the rotational freedom around its single bonds—particularly the bond connecting the phenyl and furyl rings to the methoxy (B1213986) and methanol (B129727) groups respectively—and how it interacts with solvents or potential binding partners.
While general principles of MD simulations can be described, their specific application to this compound, including force field parameters, simulation conditions, and resulting energy landscapes or interaction profiles, is not documented.
Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., prediction of reactivity, chromatographic behavior)
Similarly, no dedicated Quantitative Structure-Property Relationship (QSPR) models for predicting the reactivity, chromatographic behavior, or other physicochemical properties of this compound have been published. QSPR studies rely on the development of mathematical models that correlate the structural features of molecules with their observed properties. To build such a model for this compound, a dataset of related molecules with known experimental values for the properties of interest would be required.
Without specific QSPR studies, it is not possible to provide data tables with predicted properties such as boiling point, solubility, or retention times derived from this computational approach.
Applications and Potential Research Avenues of 2 Methoxyphenyl 5 Methyl 2 Furyl Methanol in Advanced Organic Synthesis
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The utility of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol as a building block in organic synthesis stems from the reactivity of its constituent parts: the furan (B31954) ring and the secondary alcohol. Furfuryl alcohol and its derivatives are recognized as valuable intermediates and building blocks for creating complex molecules. mribchemicals.comchemimpex.com The furan moiety can participate in a variety of transformations, most notably Diels-Alder cycloaddition reactions, which are a powerful tool for constructing complex cyclic systems. atamanchemicals.com
The hydroxyl group of the methanol (B129727) bridge can undergo a range of reactions typical of alcohols. smolecule.com It can be oxidized to form the corresponding ketone, providing a route to a different class of compounds. smolecule.com Alternatively, it can be subjected to substitution reactions, allowing for the introduction of various functional groups and the extension of the molecular framework. smolecule.com The presence of both the methoxy-substituted phenyl ring and the methyl-substituted furan ring provides steric and electronic influences that can be exploited to achieve selectivity in these synthetic transformations. This makes the compound a valuable starting point for synthesizing targeted, complex molecular architectures that are not easily accessible through other routes. Related furan derivatives have been synthesized through multi-step routes involving reactions like the Vilsmeier-Haack and Wittig reactions, highlighting the synthetic accessibility of complex furans. researchgate.net
Precursor for Novel Biologically Active Molecule Scaffolds and Chemical Libraries
The structural motifs present in this compound are commonly found in biologically active molecules, making it a promising precursor for the development of new therapeutic agents. smolecule.com The furan ring is a key component in numerous pharmaceuticals, and its derivatives are explored for a wide range of medicinal applications. mribchemicals.comchemimpex.com The field of medicinal chemistry increasingly relies on the synthesis of novel heterocyclic scaffolds to build libraries of compounds for high-throughput screening. ucl.ac.uk
The unique combination of the furan, the methoxyphenyl group, and the chiral center (at the carbinol) in this compound offers a distinct three-dimensional structure that can be used as a foundation for creating diverse molecular libraries. By systematically modifying the core structure—for instance, by reacting the alcohol, functionalizing the furan ring, or altering the phenyl substituent—chemists can generate a large number of analogs. These libraries are crucial for discovering new lead compounds in drug development programs. Research into related 2-methyl-3-furyl sulfide (B99878) derivatives has shown that novel furan compounds can possess significant antimicrobial properties, underscoring the potential of this chemical class in medicinal applications. rsc.orgrsc.orgnih.gov
The synthesis of pharmacologically relevant scaffolds from furan-based precursors is a well-established strategy in medicinal chemistry. For example, furan-Diels-Alder reactions have been employed to diastereoselectively synthesize endo-cantharimides, a class of heterocyclic scaffolds with potential therapeutic applications. ucl.ac.uk The furan ring in this compound could similarly be used as a diene in cycloaddition reactions to construct complex polycyclic systems that are often the core of potent drugs.
Furthermore, the furan ring itself is considered a valuable pharmacophore. nih.gov The synthesis of derivatives by coupling the 2-methyl-3-furyl sulfide moiety with other functional fragments like amides, ketones, and epoxides has been shown to produce compounds with significant antimicrobial activity against various foodborne pathogens. rsc.orgnih.gov This modular approach, applied to this compound, would involve leveraging its existing functional groups to attach other pharmacologically active fragments, thereby creating hybrid molecules with potentially enhanced or novel biological activities. The synthesis of such derivatives is of great research value for discovering new molecules with functions like antimicrobial and sterilization properties. semanticscholar.org
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. An ideal probe should be potent, selective, and possess a functional handle for attaching reporter tags (e.g., fluorescent dyes or biotin) without compromising its biological activity. The structure of this compound offers potential for development into such a probe.
Its distinct architecture may allow it to bind with high specificity to a particular protein target. smolecule.com The hydroxyl group serves as a natural point for modification, where a linker and a reporter group could be attached. Techniques such as molecular docking can be used to predict how the compound might interact with specific protein binding sites. smolecule.com While direct research on this specific compound as a chemical probe is not widely documented, the principles of probe development suggest its potential. By creating derivatives and studying their interactions with biological systems using spectroscopic methods, researchers could develop valuable tools for chemical biology. smolecule.com
Contributions to Materials Science and Polymer Chemistry Research
Furfuryl alcohol is a cornerstone monomer in the production of furan resins, which are valued for their exceptional thermal stability, chemical resistance, and adhesive properties. chemimpex.comatamanchemicals.com These resins are used in demanding applications, including foundry sand binders, corrosion-resistant mortars, and advanced composite materials. mribchemicals.comatamanchemicals.com The polymerization of furfuryl alcohol proceeds through an acid-catalyzed polycondensation mechanism, creating a highly cross-linked, durable polymer network. atamanchemicals.com
This compound, as a derivative of furfuryl alcohol, shares the key reactive functionalities—the furan ring and the hydroxyl group—that enable polymerization. It can, therefore, be investigated as a monomer or co-monomer to create new furan-based polymers. The incorporation of the bulky and electronically distinct 2-methoxyphenyl group into the polymer backbone would be expected to impart unique properties to the resulting material, potentially altering its thermal behavior, solubility, and mechanical characteristics. Furthermore, bio-based furanic compounds like 2,5-Bis(hydroxymethyl)furan (BHMF) are being extensively studied as sustainable building blocks for polyesters, polycarbonates, and polyurethanes, aiming to replace fossil-based polymers like PET. researchgate.net This highlights the significant interest in leveraging furan-based alcohols for the development of next-generation sustainable materials.
Flavor and Aroma Chemistry Research Implications for Related Furyl Alcohol Derivatives
Furfuryl alcohol and its derivatives are significant contributors to the flavor and aroma profiles of many foods and beverages. chemicalbull.com Furfuryl alcohol itself is known for its faint burning odor and bitter taste, and it is a key aroma compound in roasted coffee. chemimpex.comwikipedia.orgresearchgate.net Other related compounds, such as 5-methylfurfuryl alcohol, are also used as flavoring agents, often described as having a sweet, caramel-like aroma. nih.govthegoodscentscompany.com These compounds are typically formed during thermal processing through the Maillard reaction. wikipedia.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-methoxyphenyl)(5-methyl-2-furyl)methanol | sigmaaldrich.com |
| CAS Number | 356554-08-0 | sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₄O₃ | sigmaaldrich.com |
| Molecular Weight | 218.25 g/mol | sigmaaldrich.com |
| InChI Key | OZVQBCQBGGUCBP-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | (2-methoxyphenyl)(5-methyl-2-furyl)methanol | 356554-08-0 | C₁₃H₁₄O₃ |
| Furfuryl alcohol | (Furan-2-yl)methanol | 98-00-0 | C₅H₆O₂ |
| 5-Methylfurfuryl alcohol | (5-methylfuran-2-yl)methanol | 3857-25-8 | C₆H₈O₂ |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Furan-2,5-diyldimethanol | 1883-75-6 | C₆H₈O₃ |
| (2-Methoxyphenyl)methanol | (2-Methoxyphenyl)methanol | 612-16-8 | C₈H₁₀O₂ |
| (2-Methoxy-5-methylphenyl)methanol | (2-Methoxy-5-methylphenyl)methanol | 7048-40-0 | C₉H₁₂O₂ |
| [5-(2-Fluorophenyl)-2-furyl]methanol | [5-(2-Fluorophenyl)-2-furyl]methanol | 637728-08-6 | C₁₁H₉FO₂ |
Future Research Horizons for this compound: A Roadmap for Innovation
As a structurally intriguing molecule, this compound stands at the cusp of significant research and development. Its unique combination of a furan ring, a methoxy-substituted phenyl group, and a chiral carbinol center presents a rich landscape for future scientific exploration. This article outlines key future directions and emerging research trends poised to unlock the full potential of this compound, focusing on advancements in its synthesis, transformation, and application.
Q & A
Q. What are the standard synthetic routes for 2-Methoxyphenyl-(5-methyl-2-furyl)methanol?
The synthesis typically involves two key steps:
- Step 1 : Formation of the furan-vinyl intermediate via condensation of 5-methylfurfural with a methoxyphenyl-containing aldehyde under basic or acidic conditions.
- Step 2 : Reduction of the carbonyl group to a methanol group using agents like NaBH₄ or LiAlH₄. For example, sodium borohydride reduction of 5-methyl-2-furaldehyde derivatives yields the methanol-substituted product .
- Validation : Characterization via NMR (¹H/¹³C) and mass spectrometry confirms the structure.
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies protons on the methoxyphenyl and furyl groups (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy at δ ~3.8 ppm). ¹³C NMR resolves carbons in the aromatic and furan rings .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 204.22 for C₁₂H₁₂O₃) .
- IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Antimicrobial Studies : Tested against Gram-positive/negative bacteria via disk diffusion assays.
- Antioxidant Screening : Evaluated using DPPH radical scavenging assays.
- Drug Intermediate : Serves as a precursor for anti-inflammatory agents by functionalizing the methanol group .
Advanced Research Questions
Q. How do acid catalysts influence reaction pathways in condensation reactions involving this compound?
- Challenge : Acidic conditions (e.g., HCl, H₂SO₄) intended to promote condensation often lead to side reactions, such as tar formation, due to unstable cationic intermediates (e.g., aryl(2-furyl)methyl cations) .
- Mitigation : Use non-protic solvents (e.g., dioxane) or milder acids (e.g., Amberlyst 15). Ethanol with HCl yields stable ether derivatives instead of polymers .
Q. How can catalytic processes be optimized for higher yield and selectivity?
- Catalyst Choice : Silica-supported cobalt nanoparticles enhance hydrodeoxygenation efficiency, reducing unwanted byproducts .
- Reaction Monitoring : In-situ FTIR or GC-MS tracks intermediate formation. Adjusting temperature (e.g., 60–80°C) and solvent polarity improves furan ring stability .
Q. What toxicological assessments are required for this compound in preclinical studies?
- Acute Toxicity : Follow OECD Guideline 423 (oral dose escalation in rodents).
- Subchronic Studies : 90-day dietary exposure in rats (e.g., EFSA’s protocol for furan derivatives) to establish NOAEL (No Observed Adverse Effect Level) .
- Metabolic Profiling : LC-MS/MS identifies metabolites, focusing on furan ring oxidation and methoxyphenyl demethylation .
Q. How do structural modifications affect biological activity?
- Methanol Group : Replacement with esters (e.g., acetate) alters bioavailability.
- Furan Substituents : Adding electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency but may increase cytotoxicity.
- Case Study : Ethyl ether derivatives (from ethanol/HCl reactions) show improved stability in pharmacokinetic assays .
Data Contradiction Analysis
Q. Why do some synthetic protocols report low yields despite optimized conditions?
- Key Issue : Competing pathways in furan chemistry. For example, protonation at the furan oxygen (vs. the methanol group) leads to divergent intermediates .
- Resolution : Computational modeling (DFT) identifies transition state energies, guiding solvent/catalyst selection to favor desired pathways .
Q. How to reconcile discrepancies in reported biological activity data?
- Variable Purity : Impurities from incomplete reduction (e.g., residual aldehydes) skew bioassay results. HPLC purity >98% is critical .
- Assay Conditions : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or DPPH concentration (50–100 µM) impact IC₅₀ values .
Methodological Recommendations
Q. What strategies enhance reproducibility in scaled-up synthesis?
- Process Controls : Use flow chemistry for consistent mixing and temperature.
- Catalyst Recycling : Silica-supported catalysts can be reused ≥5 times without significant loss in activity .
Q. How to validate computational models for reaction mechanism prediction?
- Benchmarking : Compare DFT-predicted intermediates with experimental LC-MS/MS data.
- Collaborative Tools : Leverage platforms like Gaussian and ORCA for multi-reference calculations on furan ring reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
